molecular formula C15H22N2O2 B5383095 N-(2-methoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide

N-(2-methoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide

Cat. No.: B5383095
M. Wt: 262.35 g/mol
InChI Key: PAMXDOOBYYQRBU-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a methoxyphenyl group attached to an acetamide moiety, which is further linked to a methylpiperidine ring. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-methoxyaniline with chloroacetyl chloride to form N-(2-methoxyphenyl)chloroacetamide.

    Substitution Reaction: The intermediate is then reacted with 3-methylpiperidine under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide moiety can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products

    Oxidation: Formation of N-(2-hydroxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide.

    Reduction: Formation of N-(2-methoxyphenyl)-2-(3-methylpiperidin-1-yl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to aromatic residues in the target protein, while the piperidine ring can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide: Similar structure with a hydroxyl group instead of a methoxy group.

    N-(2-methoxyphenyl)-2-(3-ethylpiperidin-1-yl)acetamide: Similar structure with an ethyl group instead of a methyl group on the piperidine ring.

Uniqueness

N-(2-methoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. The combination of the methoxyphenyl and methylpiperidine moieties imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-12-6-5-9-17(10-12)11-15(18)16-13-7-3-4-8-14(13)19-2/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMXDOOBYYQRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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